Diphenyl malonate

Overview

Description

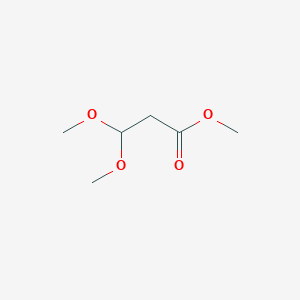

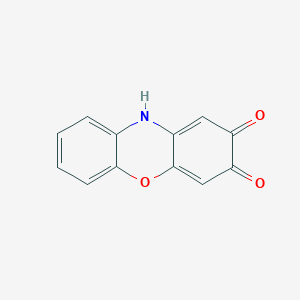

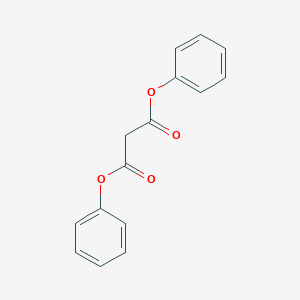

Diphenyl malonate, also known as Diphenyl Propanedioate or MALONIC ACID DIPHENYL ESTER, is a chemical compound with the molecular formula C15H12O4 . It is a derivative of malonic acid .

Synthesis Analysis

An efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis. The α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates .

Molecular Structure Analysis

The molecular structure of Diphenyl malonate consists of 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 256.25 g/mol .

Chemical Reactions Analysis

Malonates such as diethyl malonates, (chlorocarbonyl)ketenes, and bis (2,4,6-trichlorophenyl) malonates are used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .

Scientific Research Applications

Medicine: Cardioprotection

Diphenyl malonate derivatives have shown promise in medical research, particularly in cardioprotection. Studies have demonstrated that malonate, when administered at reperfusion, can prevent post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury . This suggests potential therapeutic strategies for heart conditions using diphenyl malonate derivatives.

Material Science: Photostabilization

In the field of material science, diphenyl malonate serves as a photostabilizer. It is used to enhance the durability and stability of materials such as plastics, rubber, and coatings, protecting them from degradation due to light exposure .

Environmental Science: Analytical Studies

Although not directly related to diphenyl malonate, studies on polybrominated diphenyl ethers (PBDEs) provide insight into the environmental impact of related diphenyl compounds. PBDEs are used as flame retardants and have been studied for their persistence and bioaccumulation in the environment . This research can inform the environmental management of diphenyl malonate.

Analytical Chemistry: Chemical Synthesis

Diphenyl malonate is used in analytical chemistry for the synthesis of various compounds. It is a key ingredient in producing intermediates for further chemical reactions, contributing to the development of new materials and substances .

Biochemistry: Metabolic Studies

In biochemistry, diphenyl malonate is significant for its role in metabolic studies. Malonate is a known inhibitor of succinate dehydrogenase, and its metabolism is crucial in symbiotic nitrogen metabolism and brain development . Research in this area could lead to a better understanding of metabolic processes and developmental biology.

Pharmacology: Drug Development

Diphenyl malonate is also relevant in pharmacology. It is used in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and anticancer properties . Its role in drug synthesis underscores its importance in creating new treatments for various diseases.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .

Mode of Action

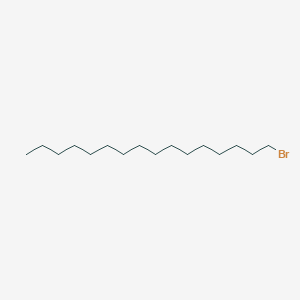

The mode of action of diphenyl malonate involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

Diphenyl malonate is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of diphenyl malonate is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .

Action Environment

The action of diphenyl malonate can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .

properties

IUPAC Name |

diphenyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWOVPZEAFLXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382654 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl malonate | |

CAS RN |

1969-44-4 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

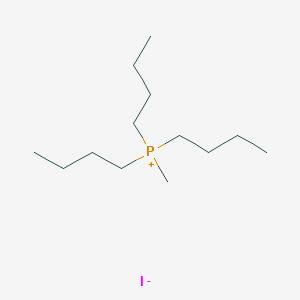

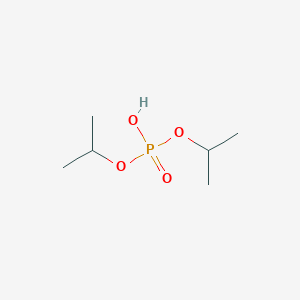

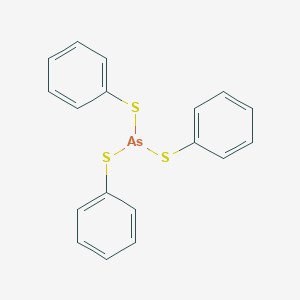

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Diphenyl malonate in organic synthesis?

A1: Diphenyl malonate serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with Diphenyl malonate yields substituted 4-hydroxy-2-pyridones. [] Additionally, Diphenyl malonate acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []

Q2: Can you describe the role of Diphenyl malonate in the vapor phase transesterification reaction with phenol?

A2: Diphenyl malonate acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and diphenyl malonate (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []

Q3: Are there studies investigating the structural characteristics of compounds derived from Diphenyl malonate?

A3: Yes, research has explored the structural aspects of compounds synthesized using Diphenyl malonate. For example, studies have investigated the products resulting from reactions between Diphenyl malonate and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.